molecular formula C14H14ClNO4 B15059200 Ethyl 2-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate

Ethyl 2-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate

Cat. No.: B15059200
M. Wt: 295.72 g/mol
InChI Key: ZQMIWPYSYIZTLD-UHFFFAOYSA-N
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Description

Ethyl 2-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structural features, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 7-chloro-6-methoxy-4-oxoquinoline.

    Acetylation: The quinoline derivative is then acetylated using ethyl bromoacetate in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroxyquinolines.

Scientific Research Applications

Ethyl 2-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation into DNA or RNA, affecting transcription and translation processes.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Quinoline-4-carboxylic acid: Another quinoline derivative with diverse biological activities.

    Ethyl 2-(4-hydroxyquinolin-1(4H)-yl)acetate: A structurally related compound with different functional groups.

Uniqueness

Ethyl 2-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique structure and reactivity make it a valuable intermediate in the synthesis of complex molecules and a subject of interest for further study.

Properties

Molecular Formula

C14H14ClNO4

Molecular Weight

295.72 g/mol

IUPAC Name

ethyl 2-(7-chloro-6-methoxy-4-oxoquinolin-1-yl)acetate

InChI

InChI=1S/C14H14ClNO4/c1-3-20-14(18)8-16-5-4-12(17)9-6-13(19-2)10(15)7-11(9)16/h4-7H,3,8H2,1-2H3

InChI Key

ZQMIWPYSYIZTLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=CC(=O)C2=CC(=C(C=C21)Cl)OC

Origin of Product

United States

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